1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid is a compound with significant importance in the field of organic chemistry. It is a derivative of proline, an amino acid, and is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid typically involves the protection of the amino and carboxyl groups of proline. The process begins with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the protection of the carboxyl group using the fluorenylmethyloxycarbonyl (Fmoc) group .
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The protective groups can be selectively removed under specific conditions to allow for further functionalization.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrrolidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include acids like trifluoroacetic acid (TFA) for Boc deprotection and bases like piperidine for Fmoc deprotection.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amino and carboxyl groups, which can then participate in further peptide bond formation .
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs.
Biological Studies: It is used to study protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid primarily involves its role as a protective group in peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. These protective groups can be selectively removed under mild conditions, allowing for the stepwise synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
- **1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid
- **(2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of 1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid lies in its specific protective groups and their selective removal conditions. This allows for precise control over the synthesis process, making it a valuable tool in peptide chemistry .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-12-19(22(28)29)21(13-27)26-23(30)32-14-20-17-10-6-4-8-15(17)16-9-5-7-11-18(16)20/h4-11,19-21H,12-14H2,1-3H3,(H,26,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJLYIHNKUJSBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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